(4-Aminophenyl)phosphonic acid

Catalog No.
S570542
CAS No.
5337-17-7
M.F
C6H8NO3P
M. Wt
173.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Aminophenyl)phosphonic acid

CAS Number

5337-17-7

Product Name

(4-Aminophenyl)phosphonic acid

IUPAC Name

(4-aminophenyl)phosphonic acid

Molecular Formula

C6H8NO3P

Molecular Weight

173.11 g/mol

InChI

InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)

InChI Key

OAOBMEMWHJWPNA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)P(=O)(O)O

Synonyms

4-aminobenzenephosphonic acid, 4-aminophenylphosphonic acid, p-aminophenylphosphonic acid, phosphanilic acid, phosphanilic acid, potassium salt, potassium phosphanilate

Canonical SMILES

C1=CC(=CC=C1N)P(=O)(O)O

Antimicrobial Properties:

4-AP has been investigated for its antimicrobial properties, particularly against bacteria. Studies have shown its effectiveness in inhibiting the growth of various bacterial strains, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections []. The mechanism of action is believed to involve interfering with the synthesis of proteins and nucleic acids essential for bacterial growth [].

Bone Regeneration:

Research suggests that 4-AP might play a role in bone regeneration. In vitro studies have demonstrated its ability to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation []. However, further investigation is needed to understand its potential therapeutic applications in bone diseases.

Other Potential Applications:

-AP is also being explored for its potential applications in other areas, including:

  • Cancer research: Studies have investigated the potential of 4-AP derivatives as anti-cancer agents [].
  • Material science: 4-AP is being explored for its potential use in the development of functional materials with specific properties [].

(4-Aminophenyl)phosphonic acid is an organic compound characterized by the chemical formula C₆H₈N₁O₃P. It consists of a phosphonic acid group attached to a para-aminophenyl moiety. This compound is notable for its role as a building block in organic synthesis and its potential applications in pharmaceuticals and materials science. The presence of both amino and phosphonic acid functional groups allows for diverse chemical reactivity, making it a valuable intermediate in various

4AP's antimicrobial activity is believed to stem from its interference with protein and nucleic acid synthesis in bacteria []. The phosphonic acid group might bind to and inhibit enzymes called phosphatases, which are crucial for these processes []. The freed amine group could then interact with DNA or RNA, further disrupting their function and hindering bacterial growth []. More research is needed to fully elucidate the exact mechanism.

Due to its functional groups:

  • Esterification: The phosphonic acid group can react with alcohols to form phosphonate esters.
  • Amine Reactions: The amino group can undergo acylation, alkylation, or condensation reactions, leading to the formation of various derivatives.
  • Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles, facilitating the introduction of new functional groups.

These reactions highlight its versatility as a reagent in synthetic organic chemistry .

(4-Aminophenyl)phosphonic acid exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its interactions with tyrosyl-DNA phosphodiesterase 1 (TDP1), where it demonstrates binding affinity that influences enzyme activity. This inhibition is crucial for developing therapeutic agents targeting DNA repair mechanisms . Additionally, it has been noted for potential applications in anticancer therapies due to its ability to modulate biological pathways involved in cell proliferation and survival.

Several methods exist for synthesizing (4-Aminophenyl)phosphonic acid:

  • Direct Phosphorylation: This involves reacting para-aminophenol with phosphorus oxychloride or phosphoric acid under controlled conditions to introduce the phosphonic acid group.
  • Phosphonylation of Aromatic Compounds: Utilizing phosphonylating agents, such as diethyl phosphite, in the presence of para-aminophenol can yield (4-Aminophenyl)phosphonic acid through nucleophilic substitution mechanisms.
  • Hydrolysis of Phosphonate Esters: Starting from a suitable phosphonate ester, hydrolysis can yield the desired phosphonic acid upon treatment with water or aqueous base .

(4-Aminophenyl)phosphonic acid has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceutical compounds, including enzyme inhibitors and anticancer agents.
  • Materials Science: Used in the development of functional materials and coatings due to its ability to modify surface properties.
  • Agricultural Chemicals: Investigated for potential use in agrochemicals as a growth regulator or herbicide .

Studies have demonstrated that (4-Aminophenyl)phosphonic acid interacts with various biological targets, particularly enzymes involved in DNA repair processes. Its binding mode with TDP1 reveals critical hydrogen bonding interactions that facilitate enzyme inhibition. These interactions are essential for understanding how modifications to this compound can enhance its efficacy as a therapeutic agent . Additionally, research into its interactions with other biomolecules continues to uncover potential new applications.

(4-Aminophenyl)phosphonic acid shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Phenylphosphonic AcidContains a phenyl groupLacks amino functionality; primarily used as an industrial chemical.
2-Aminophenylphosphonic AcidSimilar amine and phosphonic structureDifferent positioning of the amino group may affect biological activity.
4-Methylphenylphosphonic AcidSimilar phenolic structureMethyl substitution may impact solubility and reactivity.
3-Aminophenylphosphonic AcidSimilar amine and phosphonic structurePositioning of the amino group alters interaction dynamics with enzymes.

The uniqueness of (4-Aminophenyl)phosphonic acid lies in its specific para-amino substitution, which enhances its reactivity and selectivity towards biological targets compared to other similar compounds .

Molecular Structure and Atomic Composition

Molecular Formula and Weight

(4-Aminophenyl)phosphonic acid exhibits the molecular formula C6H8NO3P with a molecular weight of 173.11 grams per mole [1] [2] [4]. The compound is also identified by its Chemical Abstracts Service number 5337-17-7 and maintains the IUPAC name (4-aminophenyl)phosphonic acid [5] [6]. The canonical SMILES representation is C1=CC(=CC=C1N)P(=O)(O)O, while the InChI key is OAOBMEMWHJWPNA-UHFFFAOYSA-N [1] [7].

Table 1: Molecular Composition Data

ParameterValueReference
Molecular FormulaC6H8NO3P [1] [2]
Molecular Weight173.11 g/mol [1] [4]
CAS Number5337-17-7 [5] [6]
InChI KeyOAOBMEMWHJWPNA-UHFFFAOYSA-N [1] [7]
MDL NumberMFCD00010580 [2] [7]

Structural Configuration and Bond Parameters

The structural configuration of (4-aminophenyl)phosphonic acid consists of a benzene ring with para-substitution of an amino group and a phosphonic acid moiety [1] [5]. In the solid state, the phosphonic acid function exhibits characteristic bond length variations with one phosphorus-oxygen double bond being shorter than the two phosphorus-oxygen single bonds [12]. For methylphosphonic acid as a representative example, the phosphorus-oxygen double bond length measures 1.4993 angstroms, while the two other phosphorus-oxygen bond lengths are 1.5441 and 1.5443 angstroms respectively [12]. The phosphorus-carbon bond length typically measures 1.7586 angstroms [12].

The bond angles at the phosphorus atom range from 103.46 degrees to 112.86 degrees, indicating a distorted tetrahedral geometry around the phosphorus center [12]. The phosphonic acid group demonstrates remarkable stability under normal conditions, though under oxidative conditions the phosphorus-carbon bond can undergo cleavage to produce phosphate [12].

Physical State and Organoleptic Properties

(4-Aminophenyl)phosphonic acid exists as a solid at room temperature, specifically maintaining a crystalline powder form [2] [13] [14]. The compound exhibits a white to light yellow coloration, with some sources indicating a range extending to pale yellow or light orange appearances [13] [15] [25]. The physical state remains stable under standard storage conditions of room temperature, though optimal preservation occurs in cool, dark environments below 15 degrees Celsius [13] [14].

Table 2: Physical State Characteristics

PropertyDescriptionReference
Physical StateSolid [13] [14]
FormCrystalline Powder [2] [13]
ColorWhite to Light Yellow [13] [15]
Storage TemperatureRoom Temperature (<15°C preferred) [13] [14]

Spectroscopic Characteristics

UV-Visible Absorption Profile

The ultraviolet-visible absorption characteristics of (4-aminophenyl)phosphonic acid demonstrate distinctive spectral features attributable to its aromatic amino-substituted structure [5] [7]. Related aminophosphonic acid derivatives exhibit characteristic absorption patterns in aqueous solutions, with spectral features being significantly influenced by pH variations [18]. The compound demonstrates typical aromatic transitions associated with the para-aminobenzene chromophore [18].

Maximum Absorption Wavelength

(4-Aminophenyl)phosphonic acid exhibits a maximum absorption wavelength at 269 nanometers when measured in hydrochloric acid aqueous solution [5] [7] [13]. This absorption maximum corresponds to the π-π* electronic transition characteristic of the para-aminobenzene system [7] [13]. The specific wavelength measurement was consistently reported across multiple analytical sources, establishing this as the definitive maximum absorption parameter for the compound [5] [13].

Thermodynamic Parameters

Melting Point (245°C)

(4-Aminophenyl)phosphonic acid demonstrates a well-defined melting point of 245 degrees Celsius [2] [4] [5] [13]. This thermal transition temperature has been consistently reported across multiple analytical sources and represents the temperature at which the compound transitions from solid to liquid phase under standard atmospheric pressure [4] [15]. Some sources indicate a slight variation in the melting point range, with measurements between 242-245 degrees Celsius [8].

Boiling Point (205-208°C at 1 Torr)

The boiling point of (4-aminophenyl)phosphonic acid occurs within the range of 205-208 degrees Celsius under reduced pressure conditions of 1 Torr [5]. This relatively low boiling point under vacuum conditions reflects the compound's thermal behavior under reduced atmospheric pressure [5]. Alternative predictive calculations suggest higher boiling points under standard atmospheric pressure, with estimates reaching 441.4 degrees Celsius at 760 millimeters of mercury [15].

Thermal Stability Analysis

Thermal stability studies of phosphonic acid derivatives reveal that organophosphonate compounds generally maintain structural integrity up to temperatures exceeding 350 degrees Celsius [21]. For related butylphosphonic acid systems, thermal desorption begins at approximately 350 degrees Celsius, with complete decomposition occurring around 500 degrees Celsius [21]. The thermal degradation mechanism primarily involves the breakdown of alkyl chains and organic substituents rather than cleavage of the phosphorus-oxygen bonds to the substrate [21] [24].

Table 3: Thermodynamic Properties

ParameterValueConditionsReference
Melting Point245°CAtmospheric Pressure [2] [4] [5]
Boiling Point205-208°C1 Torr [5]
Thermal Decomposition>350°CVariable [21]
Density (Predicted)1.5±0.1 g/cm³25°C [15]

Solubility Characteristics

(4-Aminophenyl)phosphonic acid exhibits limited solubility in common organic solvents, with slight solubility reported in dimethylformamide [26]. The compound demonstrates enhanced solubility in aqueous ammonium hydroxide solutions, with a solubility of 1 milligram per milliliter in 1 molar ammonium hydroxide [26]. The solubility characteristics reflect the compound's zwitterionic nature due to the presence of both acidic phosphonic acid and basic amino functional groups [26].

The compound's solubility behavior is significantly influenced by pH conditions due to the ionizable nature of both functional groups [18]. In acidic conditions, protonation of the amino group occurs, while in basic conditions, deprotonation of the phosphonic acid groups predominates [18]. This pH-dependent solubility behavior makes the compound particularly useful in applications requiring controlled dissolution characteristics [18].

Acid-Base Equilibria

pKa Values

The acid-base behavior of (4-aminophenyl)phosphonic acid is characterized by multiple ionization events corresponding to its various protonatable sites [5] [12]. The compound exhibits a third dissociation constant with a pKa3 value of 7.53 at 25 degrees Celsius [5]. For aromatic phosphonic acids generally, the first pKa typically ranges from 1.1 to 2.3, while the second acidity features a pKa ranging from 5.3 to 7.2 [12].

Comparative analysis with related aminophosphonic compounds indicates that predicted pKa values for similar structures fall around 1.98 [26]. The presence of the electron-donating amino group in the para position influences the acidity of the phosphonic acid moiety through electronic effects [12].

Ionization States

The ionization behavior of (4-aminophenyl)phosphonic acid involves multiple equilibria due to the presence of both acidic phosphonic acid groups and the basic amino functionality [12] [18]. The compound can exist in various ionization states depending on the solution pH, ranging from fully protonated cationic forms in strongly acidic conditions to fully deprotonated anionic forms in strongly basic conditions [18].

At physiological pH values, the compound likely exists as a zwitterion with the amino group protonated and one or both phosphonic acid groups deprotonated [12]. This zwitterionic character contributes to the compound's unique solubility and binding properties [18].

Table 4: Acid-Base Properties

ParameterValueConditionsReference
pKa37.5325°C, Aqueous [5]
pKa (Predicted)1.98±0.10Computational [26]
Ionization StatesMultiplepH Dependent [12] [18]

Crystallographic Analysis

Crystallographic investigations of (4-aminophenyl)phosphonic acid and related phosphonic acid compounds reveal distinctive structural features in the solid state [12] [32]. The compound crystallizes in a system that allows for extensive hydrogen bonding networks between the phosphonic acid groups and amino functionalities [12]. These intermolecular interactions significantly influence the solid-state packing and stability of the crystal structure [12].

The crystal structure exhibits characteristic features of organophosphonic acids, including tetrahedral coordination around the phosphorus center with distorted bond angles [12]. The aromatic ring maintains planarity, while the phosphonic acid group adopts a conformation that maximizes intermolecular hydrogen bonding opportunities [12].

Structural analysis techniques including X-ray photoelectron spectroscopy and infrared spectroscopy have been employed to characterize the solid-state behavior of related phosphonic acid compounds [21] [28]. These studies reveal the formation of strong covalent bonding between phosphonic acid groups and various substrates, contributing to the compound's utility in surface modification applications [21].

XLogP3

-0.1

UNII

5WCV1BQ6M2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5337-17-7

Wikipedia

Phosphanilic acid

Dates

Modify: 2023-08-15

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